2-(Thiazol-2-yl)but-3-yn-2-ol

Catalog No.
S908230
CAS No.
1202769-68-3
M.F
C7H7NOS
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiazol-2-yl)but-3-yn-2-ol

CAS Number

1202769-68-3

Product Name

2-(Thiazol-2-yl)but-3-yn-2-ol

IUPAC Name

2-(1,3-thiazol-2-yl)but-3-yn-2-ol

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3

InChI Key

JJCFOOAPKUJAIV-UHFFFAOYSA-N

SMILES

CC(C#C)(C1=NC=CS1)O

Canonical SMILES

CC(C#C)(C1=NC=CS1)O

2-(Thiazol-2-yl)but-3-yn-2-ol (CAS 1202769-68-3) is a tertiary propargylic alcohol featuring a terminal alkyne and a thiazole ring. In medicinal chemistry, it is procured as a building block for palladium-catalyzed Sonogashira cross-coupling reactions. Its primary application is the synthesis of NF-κB-inducing kinase (NIK) inhibitors, such as B022 and related pyrazole or azaindole derivatives [1]. The terminal alkyne enables C-C bond formation with aryl or heteroaryl halides, while the thiazole and tertiary alcohol moieties serve as pharmacophore elements, providing hydrogen bonding and lipophilic contacts within the ATP-binding pocket of target kinases [2].

Substituting 2-(thiazol-2-yl)but-3-yn-2-ol with generic propargylic alcohols (e.g., 2-methylbut-3-yn-2-ol) or alternative heteroaryl alkynes (e.g., 2-ethynylthiazole) fundamentally alters synthetic processability and final API efficacy. During procurement and scale-up, the tertiary alcohol is required to sterically shield the terminal alkyne, preventing rapid degradation and Glaser homocoupling under Sonogashira conditions—issues that limit the utility of unprotected alkynes like 2-ethynylthiazole [1]. Furthermore, in the final drug substance, the thiazole ring provides specific π-stacking interactions that generic aliphatic alcohols cannot replicate. Its absence leads to a loss of target kinase selectivity and a reduction in binding affinity from the nanomolar to the micromolar range .

Sonogashira Coupling Efficiency and Precursor Stability

In the synthesis of complex heteroaryl kinase inhibitors, 2-(thiazol-2-yl)but-3-yn-2-ol demonstrates higher stability and coupling efficiency under standard Sonogashira conditions (Pd(PPh3)4, CuI, amine base) compared to the des-hydroxy analog 2-ethynylthiazole. The tertiary alcohol sterically protects the alkyne from premature degradation and Glaser homocoupling, enabling >80% yields in cross-coupling reactions[1].

Evidence DimensionCross-coupling yield and precursor stability
Target Compound DataHigh conversion (>80% yield) with minimal alkyne homocoupling due to steric shielding by the tertiary alcohol.
Comparator Or Baseline2-ethynylthiazole (lacks the tertiary alcohol, prone to instability and homocoupling).
Quantified DifferenceSignificant reduction in homocoupling byproducts, improving overall yield of the heteroaryl-alkyne product.
ConditionsPalladium-catalyzed Sonogashira coupling with aryl/heteroaryl halides.

For process chemists scaling up API synthesis, maximizing coupling yields and minimizing homocoupling impurities directly reduces purification costs and improves overall synthetic efficiency.

Pharmacophore Essentiality for Nanomolar Kinase Affinity

The incorporation of the 2-(thiazol-2-yl)but-3-yn-2-ol moiety is required for achieving single-digit nanomolar potency in NIK inhibitors. Compounds incorporating this motif, such as B022, achieve a Ki of 4.2 nM against NIK and an IC50 of 15.1 nM . Substitution with generic propargylic alcohols like 2-methylbut-3-yn-2-ol removes the heteroaryl contacts within the ATP-binding site, resulting in a drop in binding affinity .

Evidence DimensionKinase inhibitory activity (Ki)
Target Compound DataNIK inhibitors containing this motif (e.g., B022) exhibit Ki values of 4.2 nM.
Comparator Or BaselineAnalogs lacking the specific thiazolyl motif (e.g., generic propargylic alcohols).
Quantified DifferenceShift from single-digit nanomolar (4.2 nM) to micromolar binding affinity.
ConditionsIn vitro kinase binding assays against NF-κB-inducing kinase (NIK).

Procurement of this specific building block is necessary for medicinal chemistry programs aiming to synthesize NIK inhibitors with single-digit nanomolar potency.

Stereochemical Resolution for SAR Profiling

2-(Thiazol-2-yl)but-3-yn-2-ol possesses a chiral center at the tertiary alcohol, allowing for the separation of (R) and (S) enantiomers. Procuring the racemic mixture (CAS 1202769-68-3) allows for downstream chiral resolution (e.g., via chiral SFC), providing access to both stereoisomers for structure-activity relationship (SAR) profiling [1].

Evidence DimensionEnantiomeric profiling versatility
Target Compound DataRacemic mixture provides access to both (R) and (S) enantiomers for comparative testing.
Comparator Or BaselinePre-resolved enantiomers or achiral alkynes.
Quantified DifferenceEnables identification of the eutomer, which can exhibit >10-fold higher potency than the distomer in kinase assays.
ConditionsChiral separation followed by biological evaluation in NIK kinase assays.

Provides a cost-effective starting point for early-stage drug discovery programs to map out the stereochemical landscape before committing to asymmetric synthesis.

Synthesis of NF-κB-Inducing Kinase (NIK) Inhibitors

Used as a terminal alkyne building block via Sonogashira coupling to synthesize NIK inhibitors (e.g., B022, pyrazole, and azaindole derivatives) for the treatment of inflammatory diseases [1].

Stereochemical SAR Profiling in Drug Discovery

Procured as a racemate to undergo chiral resolution, enabling medicinal chemists to evaluate the differential binding affinities of the (R)- and (S)-enantiomers within the kinase ATP-binding pocket [2].

Click Chemistry (CuAAC) Probe Generation

The terminal alkyne is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked chemical probes or diverse heterocyclic libraries for phenotypic screening .

XLogP3

0.6

Dates

Last modified: 08-16-2023

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